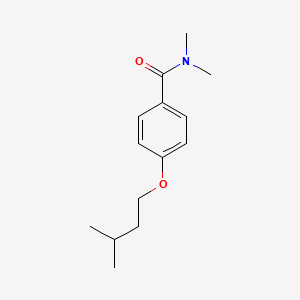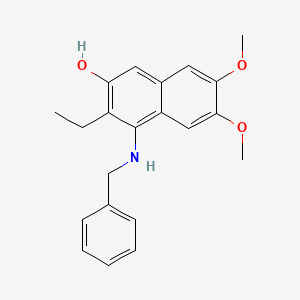![molecular formula C15H14N2O6S B4961934 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is an inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid inhibits chloride channels by binding to a specific site on the channel protein. This binding changes the conformation of the channel, preventing chloride ions from passing through. The exact mechanism of 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid's binding to chloride channels is still under investigation, but it is thought to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In neuronal cells, 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit the release of neurotransmitters such as glutamate and GABA. In cardiac muscle cells, 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit the contraction of the heart muscle. In epithelial cells, 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit fluid secretion.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid in lab experiments is its specificity for chloride channels. This allows researchers to selectively study the role of chloride channels in various physiological processes. However, one limitation of using 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid is its potential to affect other ion channels or transporters. Additionally, the use of 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid may not accurately reflect the physiological role of chloride channels, as it is an artificial inhibitor.
Future Directions
There are several future directions for research involving 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid. One area of interest is the development of more specific inhibitors of chloride channels. Another area of interest is the use of 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid in the treatment of diseases such as cystic fibrosis, which is caused by a defect in chloride channel function. Finally, the role of chloride channels in cancer cell proliferation and migration is an area of active investigation, and 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid may be a useful tool for studying this process.
Conclusion
In conclusion, 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a chemical compound that has been widely used in scientific research due to its ability to inhibit chloride channels. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. The unique properties of 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid make it a valuable tool for studying a variety of physiological processes and may have potential therapeutic applications in the future.
Synthesis Methods
The synthesis of 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. The yield of 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid is typically around 50-60%.
Scientific Research Applications
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been widely used in scientific research due to its ability to inhibit chloride channels. Chloride channels play a critical role in a variety of physiological processes, including neuronal signaling, muscle contraction, and fluid secretion. By inhibiting chloride channels, 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can be used to study these processes and their underlying mechanisms.
properties
IUPAC Name |
3-[(3-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c18-15(19)10-14(11-5-2-1-3-6-11)16-24(22,23)13-8-4-7-12(9-13)17(20)21/h1-9,14,16H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBROMODXPTBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
![N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4961906.png)

![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)
![4-ethoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4961940.png)
![2-[(4-chlorobenzyl)thio]-7-isopropyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4961952.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-propyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4961955.png)

![[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate](/img/structure/B4961966.png)